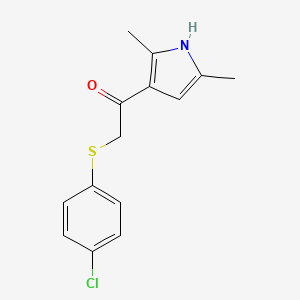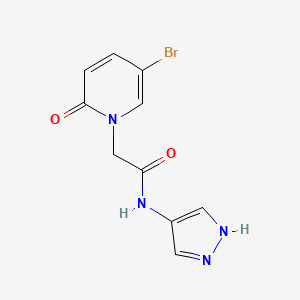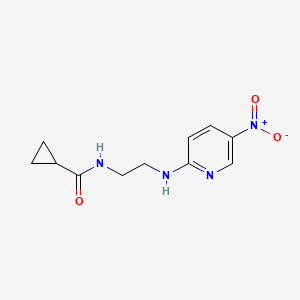
n-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide: is a compound that belongs to the class of nitropyridine derivatives. This compound is characterized by the presence of a nitropyridine moiety attached to an aminoethyl group, which is further connected to a cyclopropanecarboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide typically involves the reaction of 5-nitropyridin-2-amine with cyclopropanecarbonyl chloride in the presence of a base and a chlorinated solvent . The reaction conditions are generally mild and do not require the use of metal catalysts . The process can be summarized as follows:
Starting Materials: 5-nitropyridin-2-amine and cyclopropanecarbonyl chloride.
Solvent: Chlorinated solvent (e.g., dichloromethane).
Base: A suitable base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(2-((5-aminopyridin-2-yl)amino)ethyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their function .
Comparaison Avec Des Composés Similaires
N-(2-((5-Nitropyridin-2-yl)amino)ethyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety but differ in their functional groups and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but share some similarities in their chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N4O3 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
N-[2-[(5-nitropyridin-2-yl)amino]ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N4O3/c16-11(8-1-2-8)13-6-5-12-10-4-3-9(7-14-10)15(17)18/h3-4,7-8H,1-2,5-6H2,(H,12,14)(H,13,16) |
Clé InChI |
WUDSHQLTQVOACG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NCCNC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



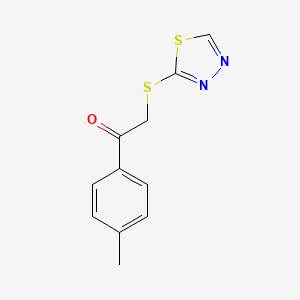


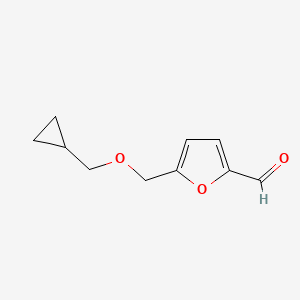
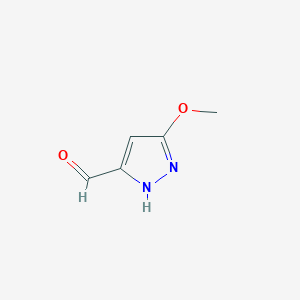

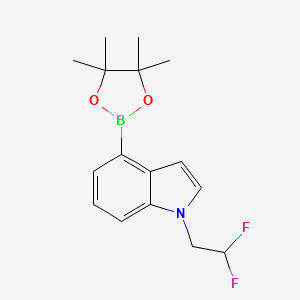
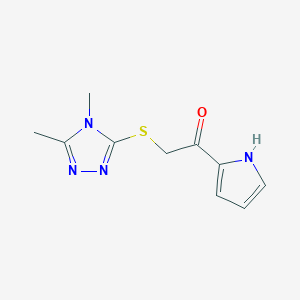
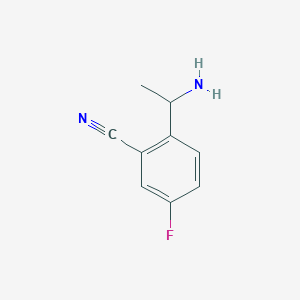

![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
